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Compound of Interest

Compound Name: 2-Chloroquinoxaline

Cat. No.: B048734 Get Quote

An In-depth Analysis for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-
chloroquinoxaline, a heterocyclic compound of significant interest in medicinal chemistry and

materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its

identification, characterization, and application in further research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of 2-
chloroquinoxaline. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed

information about the chemical environment of each atom.

¹H NMR Data
The ¹H NMR spectrum of 2-chloroquinoxaline exhibits signals in the aromatic region,

corresponding to the protons on the quinoxaline ring system.
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Chemical Shift (δ) ppm Multiplicity Assignment

8.76 s H-3

8.09 dd H-5

7.82 dd H-8

7.78 ddd H-6

7.72 ddd H-7

s = singlet, dd = doublet of doublets, ddd = doublet of doublet of doublets

¹³C NMR Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ) ppm Assignment

150.9 C-2

144.9 C-3

141.9 C-8a

140.7 C-4a

131.5 C-7

130.8 C-6

129.7 C-5

129.4 C-8

Infrared (IR) Spectroscopy
The FT-IR spectrum of 2-chloroquinoxaline reveals characteristic absorption bands

corresponding to the vibrational modes of its functional groups and aromatic system.[1]
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Wavenumber (cm⁻¹) Assignment

3060 Aromatic C-H stretch

1600, 1560, 1480 Aromatic C=C stretching

1120 C-Cl stretch

830, 760 C-H out-of-plane bending

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of 2-chloroquinoxaline. The presence of a chlorine atom is indicated by the characteristic

M+2 isotope peak.

m/z Relative Intensity (%) Assignment

166 33 [M+2]⁺ (containing ³⁷Cl)

164 100 [M]⁺ (containing ³⁵Cl)

129 85 [M-Cl]⁺

102 40 [C₇H₄N]⁺

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy
A sample of 2-chloroquinoxaline (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in

an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

Tetramethylsilane (TMS) is used as an internal standard (0 ppm). The spectra are recorded on

a spectrometer, such as a Bruker Avance operating at a frequency of 400 MHz for ¹H and 100

MHz for ¹³C. Data processing involves Fourier transformation, phase correction, and baseline

correction of the resulting Free Induction Decay (FID).
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IR Spectroscopy
The FT-IR spectrum is typically recorded using the KBr pellet method. A small amount of 2-
chloroquinoxaline (1-2 mg) is ground with spectroscopic grade potassium bromide (100-200

mg) to a fine powder. The mixture is then pressed into a thin, transparent pellet using a

hydraulic press. The spectrum is recorded on an FT-IR spectrometer, such as a PerkinElmer

Spectrum Two, in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is

recorded and subtracted from the sample spectrum.

Mass Spectrometry
The mass spectrum is obtained using a mass spectrometer with an electron ionization (EI)

source. A dilute solution of 2-chloroquinoxaline in a volatile organic solvent (e.g., methanol or

dichloromethane) is introduced into the instrument. The molecules are ionized by a high-energy

electron beam (typically 70 eV). The resulting ions are separated based on their mass-to-

charge ratio (m/z) by a mass analyzer and detected.

Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of 2-
chloroquinoxaline.
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Caption: Workflow for the spectroscopic analysis of 2-Chloroquinoxaline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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